molecular formula C11H14ClNO2 B3087151 Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride CAS No. 1171535-51-5

Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride

Cat. No.: B3087151
CAS No.: 1171535-51-5
M. Wt: 227.69
InChI Key: CKUUSORWZQEPCN-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride interacts with various enzymes, proteins, and other biomolecules. For instance, it has been suggested that 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a related compound, is enzymatically formed in the brain by the 1-MeTIQ synthesizing enzyme (1-MeTIQse)

Cellular Effects

The effects of this compound on cells are multifaceted. It has been suggested that related compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular processes influenced by this compound are still being explored.

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several biochemical interactions. For instance, it has been suggested that related compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that related compounds can have long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been suggested that high doses of related compounds can produce some damage to dopaminergic neurons . The specific dosage effects of this compound are still being explored.

Metabolic Pathways

This compound is likely involved in several metabolic pathways. It has been suggested that related compounds can interact with various enzymes or cofactors . The specific metabolic pathways that this compound is involved in, as well as its effects on metabolic flux or metabolite levels, are still being explored.

Preparation Methods

The synthesis of methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-7-12-6-8-4-2-3-5-9(8)10;/h2-5,10,12H,6-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUUSORWZQEPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC2=CC=CC=C12.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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